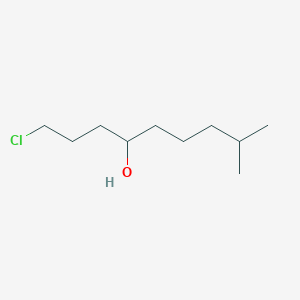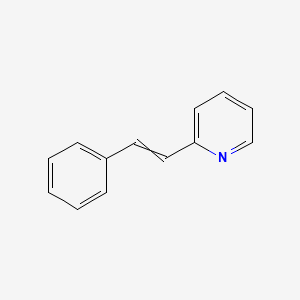
3-(NAPHTHALEN-1-YL)FURAN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(NAPHTHALEN-1-YL)FURAN: is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a furan ring substituted with a naphthalene moiety at the third position. The molecular formula of this compound is C14H10O , and it has a molecular weight of 194.23 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of furan derivatives, including 3-(NAPHTHALEN-1-YL)FURAN, can be achieved through several methods. One common approach involves the Paal-Knorr synthesis , where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst to form the furan ring . Another method is the Feist-Benary synthesis , which involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of a base .
Industrial Production Methods: Industrial production of furan derivatives often involves catalytic processes. For example, the copper-catalyzed synthesis of furans is widely used due to its efficiency and high yield . The reaction typically involves the cyclization of appropriate precursors in the presence of copper salts under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: 3-(NAPHTHALEN-1-YL)FURAN, like other furan derivatives, can undergo various chemical reactions, including:
Oxidation: Furans can be oxidized to form maleic anhydride or other oxygenated products.
Reduction: Reduction of furans can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents are commonly used.
Major Products:
Oxidation: Maleic anhydride and other oxygenated furans.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated and nitrated furans.
Aplicaciones Científicas De Investigación
3-(NAPHTHALEN-1-YL)FURAN has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-(NAPHTHALEN-1-YL)FURAN involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features . For example, furan derivatives have been shown to inhibit enzymes like protein tyrosine phosphatases and cyclooxygenases , which are involved in inflammatory and cancer pathways .
Comparación Con Compuestos Similares
3-(NAPHTHALEN-1-YL)FURAN can be compared with other similar compounds, such as:
2,5-Dimethylfuran: Another furan derivative with applications in biofuel production.
Furfuryl alcohol: Used in the production of resins and as a solvent.
Naphthalene derivatives: Compounds like naphthalene-1,4-diol, which have different substitution patterns but similar aromatic properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other furan and naphthalene derivatives .
Propiedades
Número CAS |
560993-90-0 |
|---|---|
Fórmula molecular |
C14H10O |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-naphthalen-1-ylfuran |
InChI |
InChI=1S/C14H10O/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-10H |
Clave InChI |
XFXXHKSPWRZNSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=COC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,6-Dioxabicyclo[6.3.1]dodeca-1(12),8,10-triene-2,7-dione](/img/structure/B8764994.png)






![4-[(4-methylsulfonylpiperazin-1-yl)methyl]aniline](/img/structure/B8765039.png)
![4'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8765042.png)

